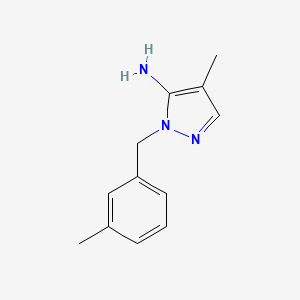
4-甲基-1-(3-甲基苄基)-1H-吡唑-5-胺
描述
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C15H16N2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities
科学研究应用
Chemistry: In chemistry, 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound's derivatives may be explored for their pharmacological effects. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution with Methyl Group: The pyrazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of 3-Methylbenzyl Group: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-methylbenzyl chloride or bromide in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Pyrazole-5-one derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
作用机制
The mechanism by which 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
相似化合物的比较
1-(3-Methylbenzyl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine: Similar structure but with a different position of the methyl group on the benzyl ring.
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine: Similar structure but with a different position of the methyl group on the pyrazole ring.
Uniqueness: 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups on the pyrazole ring and the benzyl group contributes to its distinct properties compared to similar compounds.
属性
IUPAC Name |
4-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)10(2)7-14-15/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJTZEMUNKPLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650879 | |
| Record name | 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-62-1 | |
| Record name | 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R)-2,3-Dihydro-6-hydroxy-1H-inden-1-YL]carbamic acid tert-butyl ester](/img/structure/B1507948.png)
![tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1507949.png)
![5-Bromo-3-methyl-1H-imidazo[4,5-B]pyridin-2(3H)-one](/img/structure/B1507950.png)



![3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1507959.png)

![C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1507961.png)
![1-Boc-3-[(4-bromobenzylamino)methyl]azetidine](/img/structure/B1507962.png)

![decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene](/img/structure/B1507965.png)

![Tert-butyl 2-[(4-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B1507969.png)
